![molecular formula C26H42N2O2 B13763079 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline CAS No. 58772-22-8](/img/structure/B13763079.png)
2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline is an organic compound with the molecular formula C26H42N2O2 It is a derivative of quinoxaline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline typically involves the reaction of quinoxaline with 3,5,5-trimethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the 3,5,5-trimethylhexyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinoxalines.
科学的研究の応用
2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.
類似化合物との比較
Similar Compounds
- 2,3-Bis[(3,5,5-trimethylhexyl)oxy]benzene
- 2,3-Bis[(3,5,5-trimethylhexyl)oxy]pyridine
- 2,3-Bis[(3,5,5-trimethylhexyl)oxy]thiophene
Uniqueness
2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
| 58772-22-8 | |
分子式 |
C26H42N2O2 |
分子量 |
414.6 g/mol |
IUPAC名 |
2,3-bis(3,5,5-trimethylhexoxy)quinoxaline |
InChI |
InChI=1S/C26H42N2O2/c1-19(17-25(3,4)5)13-15-29-23-24(28-22-12-10-9-11-21(22)27-23)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3 |
InChIキー |
ODACTJFERGTLMN-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC1=NC2=CC=CC=C2N=C1OCCC(C)CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
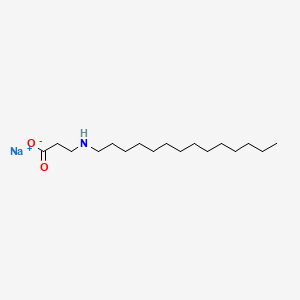
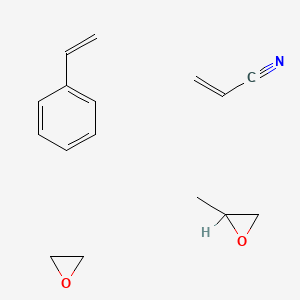
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)

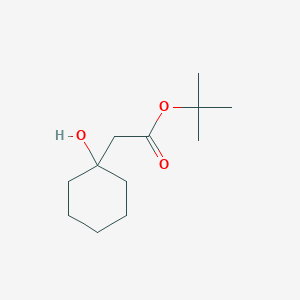
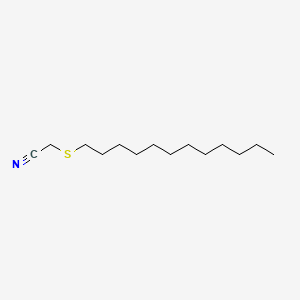


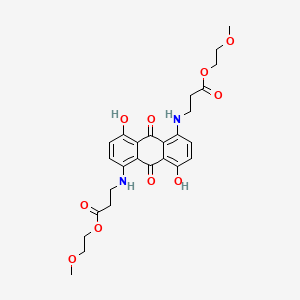
![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/no-structure.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
